molecular formula C9H10FNO2 B14834465 3-Cyclopropoxy-5-fluoro-2-methoxypyridine

3-Cyclopropoxy-5-fluoro-2-methoxypyridine

Cat. No.: B14834465
M. Wt: 183.18 g/mol
InChI Key: LXBDQPBBRCIIPR-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-fluoro-2-methoxypyridine is a heterocyclic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a methoxy group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of 3-Cyclopropoxy-5-fluoro-2-methoxypyridine may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-fluoro-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Cyclopropoxy-5-fluoro-2-methoxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-fluoro-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its electron-withdrawing properties, affecting the reactivity and stability of the compound. The cyclopropoxy and methoxy groups contribute to its unique chemical behavior, allowing it to interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-fluoro-2-methoxypyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

3-cyclopropyloxy-5-fluoro-2-methoxypyridine

InChI

InChI=1S/C9H10FNO2/c1-12-9-8(13-7-2-3-7)4-6(10)5-11-9/h4-5,7H,2-3H2,1H3

InChI Key

LXBDQPBBRCIIPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)F)OC2CC2

Origin of Product

United States

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